Ethyl 2-amino-3-(oxan-2-yl)propanoate
Description
Ethyl 2-amino-3-(oxan-2-yl)propanoate (CAS 62621-18-5) is a branched ester derivative featuring a tetrahydropyran (oxan-2-yl) substituent at the β-position and an amino group at the α-position of the propanoate backbone. This compound is structurally characterized by:
- Ester functionality (ethyl group), enhancing lipophilicity.
- Amino group, enabling hydrogen bonding and reactivity in peptide coupling.
- Tetrahydropyran (oxan) ring, contributing to conformational rigidity and moderate polarity.
Its synthesis likely involves protection/deprotection strategies for the amino group and coupling with oxan-2-yl precursors, as inferred from analogous methods in , and 10.
Properties
IUPAC Name |
ethyl 2-amino-3-(oxan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8/h8-9H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZOKMGFCMMSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(oxan-2-yl)propanoate typically involves the reaction of ethyl acrylate with an oxane derivative under controlled conditions. One common method includes the use of a palladium-catalyzed hydrogenation followed by Baeyer-Villiger oxidation . The reaction conditions often involve the use of ethyl acetate as a solvent and hydrogen peroxide as an oxidizing agent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(oxan-2-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using palladium-catalyzed hydrogenation.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like CAL-B (immobilized lipase Candida antarctica type B).
Reduction: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield saturated derivatives .
Scientific Research Applications
Ethyl 2-amino-3-(oxan-2-yl)propanoate is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the β-Position
Ethyl 2-(oxan-2-yloxy)propanoate (CAS 3539-40-0)
- Key difference : Oxan-2-yl ether substituent (vs. oxan-2-yl alkyl in the target).
- Impact: Reduced hydrogen-bonding capacity due to the absence of an amino group. Increased hydrophilicity from the ether oxygen.
- Applications : Likely used as a solvent or intermediate in organic synthesis .
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate (CAS 672957-92-5)
Amino Group Modifications
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS 6519-66-0)
- Key difference : Indole substituent (aromatic, π-π stacking capable) replaces oxan-2-yl.
- Possible bioactivity in neurotransmitter analogs (e.g., tryptophan derivatives).
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate
- Key difference : Difluorophenyl group and oxalate salt form.
- Impact : Fluorine atoms enhance metabolic stability and lipophilicity. Oxalate salt improves crystallinity and aqueous solubility.
- Applications: Potential use in fluorinated drug candidates .
Stereochemical and Functional Group Variants
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5)
- Key difference : Chiral center (S-configuration) and fluorophenyl group.
- Impact : Enantioselective biological activity (e.g., enzyme binding). Fluorine’s electron-withdrawing effect alters electronic properties.
- Synthesis : Asymmetric hydrogenation or chiral resolution methods likely employed .
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride
Table 1: Structural and Property Comparison
| Compound Name | Substituent | Key Functional Groups | Notable Properties | Potential Applications |
|---|---|---|---|---|
| Ethyl 2-amino-3-(oxan-2-yl)propanoate | Oxan-2-yl (alkyl) | Amino, ester | Moderate polarity, rigid backbone | Prodrugs, chiral intermediates |
| Ethyl 2-(oxan-2-yloxy)propanoate | Oxan-2-yloxy (ether) | Ether, ester | Higher hydrophilicity | Solvents, polymer precursors |
| Ethyl 3-oxo-3-(oxolan-2-yl)propanoate | Oxolan-2-yl, ketone | Ketone, ester | Electrophilic β-carbon | Enolate chemistry substrates |
| Ethyl 2-amino-3-(1H-indol-3-yl)propanoate | Indole | Amino, ester, aromatic | Hydrophobic, π-π interactions | Neuroactive compound analogs |
| Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | 4-Fluorophenyl | Amino, ester, fluorine | Enantioselectivity, metabolic stability | Antidepressants, enzyme inhibitors |
Biological Activity
Ethyl 2-amino-3-(oxan-2-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features, including an ethyl ester group and an oxan ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
This compound has the molecular formula . Its structure includes a chiral center, which may contribute to its diverse biological activities. The oxan ring enhances the compound's reactivity, making it a valuable building block in organic synthesis.
| Property | Details |
|---|---|
| Molecular Formula | |
| Chiral Center | Yes |
| Functional Groups | Ethyl ester, amine, oxan ring |
| Potential Applications | Organic synthesis, medicinal chemistry |
The biological activity of this compound is thought to be mediated through its interactions with various biological targets. Its ability to bind to specific enzymes or receptors could modulate their activity, similar to other compounds in its class. The oxan ring may facilitate π-π stacking and hydrogen bonding interactions that are critical for binding affinity and specificity.
Antimicrobial Activity
Recent studies have suggested that this compound exhibits antimicrobial properties. In vitro evaluations indicate that it may inhibit the growth of certain bacterial strains and fungi. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or interferes with metabolic processes.
Anti-inflammatory Effects
Research has indicated potential anti-inflammatory effects of this compound. In vivo studies demonstrated that it could downregulate pro-inflammatory cytokines such as TNF-α and COX-2. These findings suggest a possible therapeutic role in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A recent study evaluated the antimicrobial effectiveness of this compound against various bacterial strains.
- Results showed significant inhibition, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL for Gram-positive bacteria.
-
Anti-inflammatory Research :
- An in vivo model using Wistar albino rats assessed the anti-inflammatory properties of the compound.
- Treatment resulted in a notable decrease in paw edema and reduced levels of inflammatory markers in serum samples.
Comparative Analysis with Similar Compounds
To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound | Biological Activity | Notes |
|---|---|---|
| Ethyl 2-amino-3-methylbutanoate | Mild anti-inflammatory effects | Limited studies available |
| Ethyl (2S)-2-(oxan-2-yloxy)propanoate | Potential for enhanced bioactivity | Chiral center may influence pharmacodynamics |
| Propanoic acid derivatives | Varied antimicrobial properties | Often used as lead compounds in drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
